molecular formula C20H22N2O3S B2849018 (3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 315240-61-0

(3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2849018
CAS RN: 315240-61-0
M. Wt: 370.47
InChI Key: GAWUXKKOYURPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and it has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is not fully understood. However, it has been suggested that this compound may act as a dopamine transporter blocker. This means that it may prevent the reuptake of dopamine into neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may be responsible for the interesting biochemical and physiological effects of this compound.
Biochemical and physiological effects:
(3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has been found to have interesting biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anxiolytic and antidepressant effects. Additionally, it has been found to have potential applications in the treatment of addiction and other neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone in lab experiments is that it is a highly specific dopamine transporter blocker. This means that it can be used to study the role of the dopamine transporter in various biological processes. However, one of the limitations of using this compound is that it may have off-target effects on other neurotransmitter systems. This may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the study of (3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone. One possible direction is to study the effects of this compound on different neurotransmitter systems. Another possible direction is to investigate the potential therapeutic applications of this compound in various neuropsychiatric disorders. Additionally, it may be interesting to study the pharmacokinetics and pharmacodynamics of this compound in humans, to determine its potential for clinical use.

Synthesis Methods

(3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone can be synthesized using various methods. One of the most common methods involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with 3,4-dihydroisoquinoline-1(2H)-one in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of (3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone.

Scientific Research Applications

(3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has been studied for its potential applications in scientific research. It has been found to have interesting biochemical and physiological effects, and it has been used in various experiments to study different biological processes. For example, it has been used to study the role of the dopamine transporter in cocaine addiction, and it has also been used to study the effects of various drugs on the central nervous system.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20(21-14-11-16-5-1-2-6-18(16)15-21)17-7-9-19(10-8-17)26(24,25)22-12-3-4-13-22/h1-2,5-10H,3-4,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWUXKKOYURPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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